molecular formula C10H8BrNO2 B556509 5-Bromoindole-3-acetic acid CAS No. 40432-84-6

5-Bromoindole-3-acetic acid

Cat. No.: B556509
CAS No.: 40432-84-6
M. Wt: 254,09 g/mole
InChI Key: WTFGHMZUJMRWBK-UHFFFAOYSA-N
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Description

2-(5-Bromo-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound is characterized by the presence of a bromine atom at the 5th position of the indole ring and an acetic acid moiety at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoindole-3-acetic acid typically involves the bromination of indole-3-acetic acid. The process begins with the protection of the indole nitrogen, followed by bromination at the 5th position using bromine or N-bromosuccinimide (NBS) under controlled conditions. The final step involves deprotection to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Bromo-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

2-(5-Bromo-1H-indol-3-yl)acetic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex indole derivatives with potential pharmaceutical applications.

    Biology: The compound is used in studies related to plant hormones, as indole-3-acetic acid is a known plant growth regulator.

    Medicine: Research explores its potential as an anticancer, antiviral, and antimicrobial agent due to its structural similarity to bioactive indole derivatives.

    Industry: It is utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Bromoindole-3-acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may mimic the activity of natural indole-3-acetic acid, binding to receptors involved in plant growth and development. In medicinal chemistry, its brominated structure allows for interactions with various enzymes and receptors, potentially inhibiting their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-(5-Bromo-1H-indol-3-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions in both chemical synthesis and biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(5-bromo-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(13)14/h1-2,4-5,12H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFGHMZUJMRWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193455
Record name 5-Bromo-3-indoleacetic acid
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Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40432-84-6
Record name (5-Bromo-1H-indol-3-yl)acetic acid
Source CAS Common Chemistry
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Record name 5-Bromo-3-indoleacetic acid
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Record name 40432-84-6
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Record name 5-Bromo-3-indoleacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-indoleacetic acid
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Record name 5-BROMO-3-INDOLEACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Beyond plant systems, what other biological activities has 5-BromoIAA demonstrated?

A2: 5-BromoIAA has shown potential in anticancer research. Studies have investigated its use in conjunction with horseradish peroxidase for gene therapy in cancer treatment. [] Additionally, it has been identified as a potential inhibitor of the Hepatitis C virus NS3 helicase. []

Q2: Has 5-BromoIAA been found in nature, or is it solely a synthetic compound?

A3: Interestingly, while 5-BromoIAA was previously known from synthetic work, it has recently been discovered in a natural source. Researchers identified it as a metabolite in the Philippine marine sponge Smenospongia sp. [] This discovery opens up intriguing possibilities for exploring the ecological roles and biosynthetic pathways of this compound in marine organisms.

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